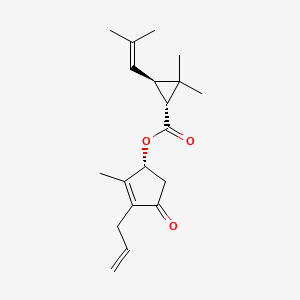

(+)-trans-(R)-allethrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

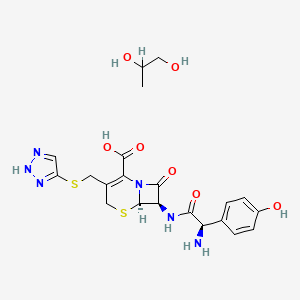

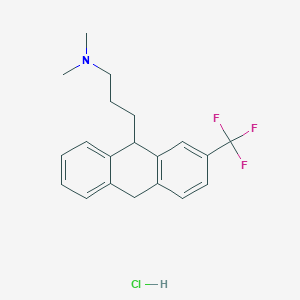

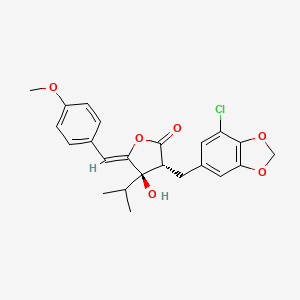

(+)-trans-(R)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(S)-allethrin.

Applications De Recherche Scientifique

Allethrin-induced Genotoxicity and Oxidative Stress

A study by Srivastava et al. (2012) investigated the genotoxic potential of allethrin in Swiss albino mice, revealing oxidative damage-mediated genotoxicity. Allethrin was found to induce chromosome aberrations and micronuclei in mouse bone marrow cells, signifying its mutagenic potential. The study also observed a dose-dependent increase in reactive oxygen species and lipid peroxidation, alongside a decrease in antioxidant enzymes, indicating allethrin's pro-oxidant potential. These findings suggest the need for caution in allethrin's usage due to its potential to cause genetic damage and oxidative stress in non-target organisms (Srivastava et al., 2012).

Biodegradation of Allethrin

Research by Bhatt et al. (2020) focused on the biodegradation of allethrin using a newly isolated bacterial strain, Sphingomonas trueperi CW3. The study demonstrated that this strain could effectively degrade allethrin, reducing its concentration significantly over seven days. This biodegradation process involved the cleavage of the ester bond and degradation of the five-carbon rings, suggesting a potential bioremediation approach to mitigate allethrin's environmental impacts. The strain also showed the capability to degrade other synthetic pyrethroids, indicating its broad application in bioremediation efforts (Bhatt et al., 2020).

Electrochemical Analysis of Allethrin

An electrochemical study by Sreedhar et al. (2004) explored the reducibility of allethrin using techniques like polarography and voltammetry. The study found allethrin to be electrochemically reducible across a wide pH range, undergoing a single-step irreversible and diffusion-controlled reduction. This electrochemical behavior of allethrin could provide insights into its reactivity and stability, contributing to the understanding of its environmental fate and the development of detection methods for allethrin in various matrices (Sreedhar et al., 2004).

Neurotoxicity and Oxidative Stress Induced by Allethrin

Castillo et al. (2022) examined the neurotoxic effects of allethrin on SH-SY5Y cells, identifying significant increases in reactive oxygen species and lipid peroxidation at certain concentrations. The study suggested that allethrin could affect the inflammasome complex and apoptosis gene expression, indicating its potential to induce neurotoxicity through oxidative stress and inflammasome pathways. This research underscores the importance of understanding allethrin's neurotoxic potential, especially considering its widespread use as an insecticide (Castillo et al., 2022).

Propriétés

Nom du produit |

(+)-trans-(R)-allethrin |

|---|---|

Formule moléculaire |

C19H26O3 |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m1/s1 |

Clé InChI |

ZCVAOQKBXKSDMS-OIISXLGYSA-N |

SMILES isomérique |

CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

SMILES canonique |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)

![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)